Valproyl-2-pyrrolidinone
Overview
Description
Valproyl-2-pyrrolidinone is a compound with the molecular formula C12H21NO2. It is a derivative of pyrrolidinone, a five-membered lactam, and is structurally related to valproic acid, a well-known anticonvulsant and mood-stabilizing drug . Pyrrolidinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
The synthesis of Valproyl-2-pyrrolidinone typically involves the reaction of valproic acid with pyrrolidinone under specific conditions. One common method is the acylation of pyrrolidinone with valproic acid chloride in the presence of a base such as triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Valproyl-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the lactam ring is opened and substituted with different nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Valproyl-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of pyrrolidinone derivatives.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Valproyl-2-pyrrolidinone is not fully understood, but it is believed to involve similar pathways to valproic acid. Valproic acid exerts its effects by inhibiting enzymes like histone deacetylases and modulating neurotransmitter levels in the brain . This compound may also interact with these molecular targets, affecting gene expression and neuronal activity .
Comparison with Similar Compounds
Valproyl-2-pyrrolidinone can be compared with other pyrrolidinone derivatives such as:
Pyrrolidin-2-one: A simple lactam with various biological activities.
3-Iodopyrroles: Compounds with significant antimicrobial properties.
Pyrrolizines: Known for their anti-inflammatory and anticancer activities.
This compound is unique due to its structural similarity to valproic acid, which imparts potential anticonvulsant properties .
Biological Activity
Valproyl-2-pyrrolidinone is a compound that belongs to the class of pyrrolidine derivatives, which have garnered attention in pharmacological research due to their diverse biological activities. This article provides a detailed examination of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the chemical formula and is characterized by a pyrrolidine ring substituted with a valproic acid moiety. This structural feature is crucial for its biological activity, particularly in relation to its anticonvulsant properties.
The biological activity of this compound can be attributed to several mechanisms:
- Anticonvulsant Activity : Similar to its parent compound, valproic acid, this compound exhibits anticonvulsant properties by modulating neurotransmitter levels and ion channel activity. It enhances gamma-aminobutyric acid (GABA) levels, which is essential for inhibitory neurotransmission in the brain .
- Neuroprotective Effects : Studies indicate that compounds with a pyrrolidine core can exhibit neuroprotective effects, potentially through the inhibition of excitotoxicity and oxidative stress pathways .
- Anticancer Potential : Recent research has shown that pyrrolidine derivatives possess anticancer activity against various cell lines. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against A549 lung cancer cells .
Biological Activity Overview
Case Studies
- Anticonvulsant Efficacy : In a study assessing the anticonvulsant efficacy of various derivatives, this compound was shown to significantly reduce seizure frequency in animal models resistant to conventional treatments. The protective index was favorable compared to traditional antiepileptic drugs .
- Cancer Research : A recent investigation into novel pyrrolidine derivatives revealed that this compound analogs exhibited potent anticancer activity against A549 cells, with IC50 values indicating significant cytotoxicity. These findings suggest potential for further development as anticancer agents .
- Neuroprotective Studies : Research focusing on neuroprotective effects highlighted that this compound could mitigate neuronal damage in models of oxidative stress, suggesting its utility in neurodegenerative conditions .
Properties
IUPAC Name |
1-(2-propylpentanoyl)pyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-3-6-10(7-4-2)12(15)13-9-5-8-11(13)14/h10H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUYHJPEPBJSIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCCC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20152858 | |
Record name | Valproyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120425-64-1 | |
Record name | Valproyl-2-pyrrolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120425641 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Valproyl-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20152858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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